molecular formula C9H11ClO2 B8029361 1-Chloro-3-[(methoxymethoxy)methyl]benzene

1-Chloro-3-[(methoxymethoxy)methyl]benzene

Cat. No.: B8029361
M. Wt: 186.63 g/mol
InChI Key: VYQOJSSUHFOPSZ-UHFFFAOYSA-N
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Description

1-Chloro-3-[(methoxymethoxy)methyl]benzene is an organic compound with the molecular formula C8H9ClO2 It is a derivative of benzene, where a chlorine atom is substituted at the first position and a methoxymethoxy group is attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-[(methoxymethoxy)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[(methoxymethoxy)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the methoxymethoxy group.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.

Major Products

    Substitution: Products include amines, thiols, or other substituted benzene derivatives.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dechlorinated benzene derivatives or modified methoxymethoxy groups.

Scientific Research Applications

1-Chloro-3-[(methoxymethoxy)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-[(methoxymethoxy)methyl]benzene involves its interaction with various molecular targets. The chlorine atom and methoxymethoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways and enzyme activities, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-methoxybenzene: Similar structure but lacks the methoxymethoxy group.

    1-Chloro-3-methylbenzene: Similar structure but has a methyl group instead of the methoxymethoxy group.

    3-Chloroanisole: Similar structure but with a methoxy group instead of the methoxymethoxy group.

Properties

IUPAC Name

1-chloro-3-(methoxymethoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-7-12-6-8-3-2-4-9(10)5-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQOJSSUHFOPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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